molecular formula C12H10N6 B4416146 5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B4416146
M. Wt: 238.25 g/mol
InChI Key: HBKSMGIYAGDGQT-UHFFFAOYSA-N
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Description

5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: This compound has shown potential as a calcium channel modulator and phosphodiesterase inhibitor, making it relevant in the study of memory disorders and other neurological conditions.

    Medicine: It is being explored for its potential as an anti-Alzheimer’s disease drug, arginase inhibitor, and antiproliferative agent.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One efficient approach involves the reaction of 2-benzylidenemalononitriles with 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst. This reaction is typically carried out in water, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of green solvents such as water and ethanol, along with catalysts like 4,4’-trimethylenedipiperidine, has been shown to be effective. These methods not only enhance the efficiency of the synthesis but also adhere to principles of sustainable chemistry .

Chemical Reactions Analysis

Types of Reactions

5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Mechanism of Action

The mechanism of action of 5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel modulator, it influences the flow of calcium ions across cell membranes, which is crucial for various cellular functions. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic nucleotides, thereby enhancing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the triazolopyrimidine family, such as:

Uniqueness

What sets 5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a calcium channel modulator and phosphodiesterase inhibitor, along with its potential therapeutic applications, makes it a compound of significant interest in various fields of research .

Properties

IUPAC Name

5-amino-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-6-9-10(8-4-2-1-3-5-8)18-12(15-7-16-18)17-11(9)14/h1-5,7,10H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKSMGIYAGDGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 3
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 4
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 5
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 6
5-amino-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.